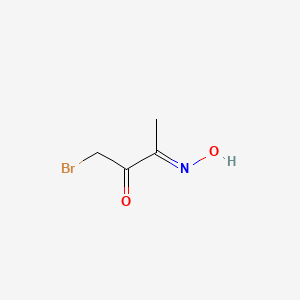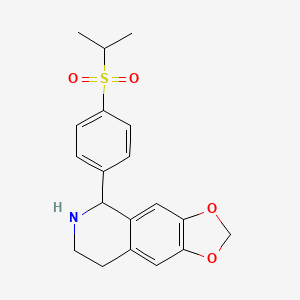
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is a synthetic compound with the molecular formula C29H39N5O7 and a molecular weight of 569.65 g/mol. It is known for its complex structure, which includes a tert-butyl carbamate (Boc) protecting group, a D-phenylalanine (D-Phe) residue, an alanine (Ala) residue, a norleucine (Nle) residue, and a p-nitroanilide group. This compound is often used in biochemical research and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The Boc group is used to protect the amino group of D-phenylalanine, followed by the sequential addition of alanine and norleucine residues. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It is used in enzyme assays to study protease activity.
Industry: It is used in the synthesis of complex peptides and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The p-nitroanilide group is particularly useful as it releases a chromophore upon cleavage, enabling easy detection and quantification of enzymatic activity.
Comparaison Avec Des Composés Similaires
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different protecting groups or amino acid residues.
This compound: Another peptide substrate with variations in the amino acid sequence or protecting groups.
The uniqueness of this compound lies in its specific combination of residues and the presence of the p-nitroanilide group, which makes it particularly useful for enzyme assays and biochemical studies.
Propriétés
Formule moléculaire |
C29H39N5O7 |
|---|---|
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)/t19-,23-,24+/m0/s1 |
Clé InChI |
HNSVYXUELBPFEO-WDJPJFJCSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


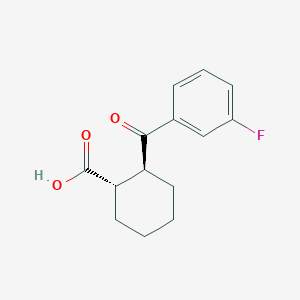
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)

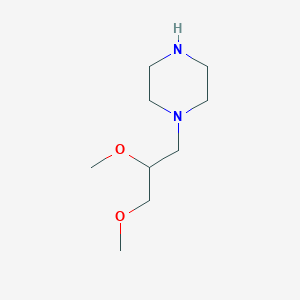
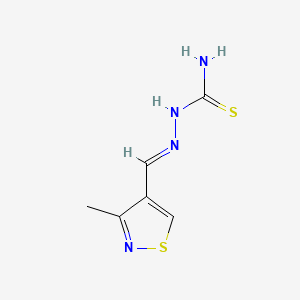
![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
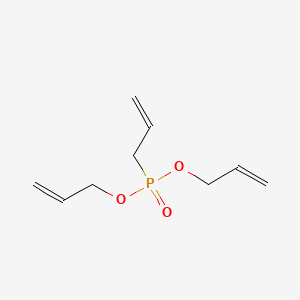
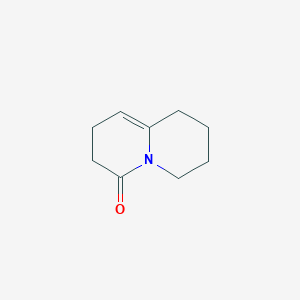
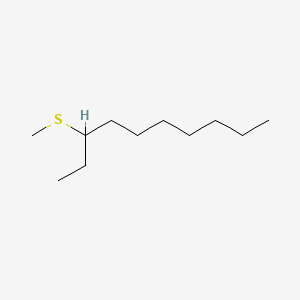
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
